molecular formula C17H18N2O B5581206 2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole CAS No. 313958-73-5

2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole

Cat. No.: B5581206
CAS No.: 313958-73-5
M. Wt: 266.34 g/mol
InChI Key: IVCCYLMOMPQERQ-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole class. Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications. The structure of this compound consists of a benzimidazole core with a 3-(4-methoxyphenyl)propyl substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole can be achieved through a one-pot reductive cyclization method. This involves the reaction of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in dimethyl sulfoxide (DMSO) as the solvent .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives typically involve large-scale synthesis using similar reductive cyclization techniques. The choice of reagents and solvents may vary depending on the specific requirements of the production process, but the fundamental principles remain consistent.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced benzimidazole compounds.

Scientific Research Applications

2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to bind to enzymes and protein receptors, inhibiting their activity. This can result in the disruption of essential biological processes, such as nucleic acid synthesis, protein synthesis, and microtubule function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole is unique due to its specific substituent groups, which confer distinct chemical and biological properties. The presence of the 3-(4-methoxyphenyl)propyl group enhances its potential interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-20-14-11-9-13(10-12-14)5-4-8-17-18-15-6-2-3-7-16(15)19-17/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCCYLMOMPQERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351316
Record name 2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313958-73-5
Record name 2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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